Indole-4-methanol
Overview
Description
Indole derivatives, including indole methanols, are a class of compounds widely studied for their diverse chemical reactions, synthesis methods, and applications in various fields of chemistry and biochemistry. They are fundamental to constructing complex molecules found in natural products and pharmaceuticals.
Synthesis Analysis
Indole methanols can be synthesized through various methods, including the Lewis acid-catalyzed reaction of spiro-epoxyoxindoles with indoles, leading to compounds like 3-(3-indolyl)-oxindole-3-methanol. This method has been used for gram-scale synthesis, highlighting its efficiency and applicability in producing indole-based molecules (Hajra, Maity, & Maity, 2015).
Molecular Structure Analysis
The molecular structure of indole derivatives, including indole methanols, can be elucidated using spectroscopic techniques such as FT-IR and NMR, supported by DFT computational analysis. These studies provide insights into the functional groups, vibrational spectra, and optimized geometry of the compounds, allowing for a deeper understanding of their chemical behavior (Uludağ & Serdaroğlu, 2018).
Chemical Reactions and Properties
Indole methanols undergo various chemical reactions, including cycloadditions and carboalkoxylation, to form complex structures. For example, palladium-catalyzed cyclization/carboalkoxylation reactions have been utilized to synthesize tetrahydrocarbazoles from indole derivatives, showcasing the reactivity and versatility of indole methanols in organic synthesis (Liu & Widenhoefer, 2004).
Physical Properties Analysis
The physical properties of indole methanols, such as solubility, can be influenced by their interactions with solvents. Studies have shown that the solubility of indole derivatives in methanol and water varies significantly, with methanol often providing a better solvation environment due to specific interactions between the solvent molecules and the indole ring (Henao et al., 2016).
Scientific Research Applications
Palladium-Catalyzed Cyclization/Carboalkoxylation of Alkenyl Indoles : This study explores a reaction of 1-methyl-2-(4-pentenyl)indole with catalytic palladium and stoichiometric copper in methanol under CO to form tetrahydrocarbazole. This method is noted for tolerating substitution along the alkenyl chain and at various olefinic positions, indicating its potential for synthesizing a variety of carbazole structures (Liu & Widenhoefer, 2004).
Metabolism of Indole-3-Acetic Acid and Indole-3-Methanol in Wheat Leaf Segments : This research identifies indole-3-methanol as a product of indole-3-acetic acid metabolism in wheat leaves, leading to various products through different pathways, highlighting its role in plant biochemistry (Langenbeck-Schwich & Grainbow, 1984).
Picosecond Resolution of Indole Anisotropy Decays and Spectral Relaxation : The study investigates the rotational diffusion and time-resolved emission spectra of indole in methanol on a picosecond timescale. Such research aids in understanding the dynamic processes of molecules like indole-4-methanol in various solvents (Lakowicz et al., 1988).
Tetramethyl Orthosilicate as a Catalyst of C3-methylation of Indole by Supercritical Methanol : This paper discusses the methylation of indole in supercritical methanol catalyzed by orthosilicates, highlighting a method for selectively forming 3-methyl-1H-indole, which might be applicable for various indole derivatives, including indole-4-methanol (Kozhevnikov et al., 2012).
Indole A Model System for One-photon Threshold Photoionization in Polar Media
: The study focuses on indole in polar media like water/methanol mixtures and explores the photoionization process, offering insights into the behavior of similar compounds like indole-4-methanol in such environments (Lee & Robinson, 1984).
An Efficient Synthesis of the Indole Acetic Acid Metabolite of MK-0462 : This research discusses a palladium-catalyzed synthesis of indole-3-methanol, demonstrating its role as an intermediate in synthesizing bioactive molecules (Chen et al., 1996).
Safety And Hazards
properties
IUPAC Name |
1H-indol-4-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-6-7-2-1-3-9-8(7)4-5-10-9/h1-5,10-11H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSGXWCTWBZFEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378471 | |
Record name | Indole-4-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Indole-4-methanol | |
CAS RN |
1074-85-7 | |
Record name | Indole-4-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-indol-4-ylmethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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